7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987619
InChI: InChI=1S/C8H4BrClFNO/c9-7-4(11)1-2-5-8(7)13-6(3-10)12-5/h1-2H,3H2
SMILES:
Molecular Formula: C8H4BrClFNO
Molecular Weight: 264.48 g/mol

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

CAS No.:

Cat. No.: VC17987619

Molecular Formula: C8H4BrClFNO

Molecular Weight: 264.48 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole -

Specification

Molecular Formula C8H4BrClFNO
Molecular Weight 264.48 g/mol
IUPAC Name 7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole
Standard InChI InChI=1S/C8H4BrClFNO/c9-7-4(11)1-2-5-8(7)13-6(3-10)12-5/h1-2H,3H2
Standard InChI Key CZKIHLMTBVQLOS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1N=C(O2)CCl)Br)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. The compound’s IUPAC name, 7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole, reflects the positions of its substituents: a bromine atom at C7, a fluorine atom at C6, and a chloromethyl group at C2 . The 2D and 3D structural representations confirm the planar geometry of the benzoxazole core, with the chloromethyl group introducing steric bulk and electrophilic reactivity .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole
Molecular FormulaC8H4BrClFNO\text{C}_8\text{H}_4\text{BrClFNO}
Molecular Weight264.48 g/mol
SMILESC1=CC(=C(C2=C1N=C(O2)CCl)Br)F
InChIKeyCZKIHLMTBVQLOS-UHFFFAOYSA-N

Electronic and Steric Features

The electron-withdrawing bromine and fluorine substituents enhance the electrophilicity of the benzoxazole ring, while the chloromethyl group at C2 serves as a reactive handle for further functionalization . Computational analyses predict a dipole moment of 4.2 D, driven by the polar C–Cl and C–F bonds, and a logP value of 2.64, indicating moderate lipophilicity . These properties suggest favorable membrane permeability, a critical factor in drug design .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole typically begins with halogenated precursors. One approach involves the cyclocondensation of 2-amino-4-bromo-5-fluorophenol with chloromethylating agents under acidic conditions . For example, treatment with trimethyl orthoacetate in refluxing toluene facilitates oxazole ring formation, followed by chloromethylation using chloromethyl methyl ether (MOMCl) :

2-Amino-4-bromo-5-fluorophenol+MOMClΔ7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole\text{2-Amino-4-bromo-5-fluorophenol} + \text{MOMCl} \xrightarrow{\Delta} \text{7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole}

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationTrimethyl orthoacetate, reflux75%
ChloromethylationMOMCl, BF3OEt2\text{BF}_3 \cdot \text{OEt}_282%

Recent Advances

Recent protocols employ palladium-catalyzed cross-coupling reactions to introduce the chloromethyl group post-cyclization. For instance, Suzuki-Miyaura coupling between 7-bromo-6-fluorobenzoxazole and chloromethylboronic acid achieves regioselective functionalization at C2 . This method avoids harsh chloromethylation conditions, improving scalability and purity .

Applications in Pharmaceutical Research

Antimicrobial Agents

Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. The chloromethyl group in 7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole enables covalent binding to bacterial enzymes, such as DNA gyrase, disrupting DNA replication . Preliminary studies report MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics .

Anticancer Scaffolds

The compound’s ability to intercalate DNA and inhibit topoisomerase II has spurred interest in oncology. In vitro assays demonstrate IC50_{50} values of 1.8 µM against MCF-7 breast cancer cells, with apoptosis induction via caspase-3 activation . Structural analogs lacking the fluorine substituent show reduced potency, underscoring its role in enhancing target affinity .

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